molecular formula C5H11ClFNO B2796847 rac-(3R,5R)-5-fluoropiperidin-3-ol hydrochloride, trans CAS No. 1955554-58-1

rac-(3R,5R)-5-fluoropiperidin-3-ol hydrochloride, trans

Cat. No. B2796847
CAS RN: 1955554-58-1
M. Wt: 155.6
InChI Key: QMKBDNDYFMTBHH-FHAQVOQBSA-N
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Description

The compound “rac-(3R,5R)-5-fluoropiperidin-3-ol hydrochloride, trans” is a type of piperidine derivative. Piperidines are a class of organic compounds with a six-membered ring containing one nitrogen atom . The “rac-(3R,5R)” notation indicates that it is a racemic mixture, meaning it contains equal amounts of left and right-handed enantiomers of a chiral molecule .


Synthesis Analysis

The synthesis of such compounds typically involves methods used in organic chemistry such as nucleophilic substitution or addition reactions, ring-closing reactions, or the use of protecting groups . Without specific information on the compound, it’s difficult to provide a detailed synthesis analysis.


Molecular Structure Analysis

The molecular structure of this compound would likely involve a six-membered piperidine ring, with a fluorine atom and a hydroxyl group attached to different carbon atoms in the ring . The exact structure would depend on the positions of these substituents.


Chemical Reactions Analysis

As a piperidine derivative, this compound could potentially undergo a variety of chemical reactions. The hydroxyl group (-OH) is a common site of reactivity and could be involved in reactions such as esterification or ether formation . The presence of the fluorine atom could also influence the compound’s reactivity.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, piperidine derivatives are stable compounds. They may be solids or liquids depending on their substituents .

Scientific Research Applications

Divergent Asymmetric Synthesis

The compound has been utilized in the divergent asymmetric synthesis of 3,5-disubstituted piperidines, which possess notable pharmacological properties. A study demonstrated an efficient pathway to obtain a mixture of the achiral cis- and racemic trans-3,5-piperidine diol from N-benzylglycinate using chemoenzymatic methods. This process facilitated the transformation of the rac/meso diol mixture to the cis-(3R,5S)-diacetate with high diastereoselectivity and yield, further leading to various cis-piperidine derivatives (Olofsson et al., 2006).

Enzymatic Resolution

Another application involves the enzymatic resolution and kinetic studies of related compounds. For instance, the resolution of trans-2-(1-pyrazolyl)cyclohexan-1-ol rac-1 by lipase B from Candida antarctica demonstrated high yields and enantioselectivity, showcasing the potential of racemic mixtures in stereoselective catalysis and the synthesis of enantiomerically pure compounds (Barz et al., 1996).

Material Science and Drug Delivery

In material science and drug delivery research, novel hydrogel systems using related copolymers for controlled drug release have been explored. These systems aim to provide prolonged and controlled drug release, indicating the utility of such compounds in developing advanced drug delivery technologies (Kasiński et al., 2020).

Pharmacological Research

In pharmacological research, derivatives of rac-(3R,5R)-5-fluoropiperidin-3-ol hydrochloride have been investigated for their potential as calcium channel antagonists and α1 adrenoceptor antagonists, contributing to the development of new therapeutic agents (Heinrich et al., 2004).

Mechanism of Action

Without specific information about the compound or its intended use, it’s difficult to predict its mechanism of action. Many piperidine derivatives are biologically active and are used in medicinal chemistry .

Safety and Hazards

Like all chemicals, proper safety precautions should be taken when handling this compound. It’s important to use personal protective equipment and follow good laboratory practices .

Future Directions

The study and development of piperidine derivatives is a significant area of research in medicinal chemistry, due to their prevalence in biologically active compounds . Future research could involve the synthesis of new piperidine derivatives, investigation of their biological activity, or the development of more efficient synthetic methods.

properties

IUPAC Name

(3S,5S)-5-fluoropiperidin-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FNO.ClH/c6-4-1-5(8)3-7-2-4;/h4-5,7-8H,1-3H2;1H/t4-,5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMKBDNDYFMTBHH-FHAQVOQBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNCC1F)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CNC[C@H]1F)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rac-(3R,5R)-5-fluoropiperidin-3-ol hydrochloride, trans

CAS RN

1955554-58-1
Record name rac-(3R,5R)-5-fluoropiperidin-3-ol hydrochloride
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